N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide
Description
N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is a synthetic small molecule characterized by a 6,7-dimethyl-substituted quinolinone core linked via an ethyl group to a 2-naphthamide moiety. The quinolinone scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in enzyme inhibition and receptor modulation.
Properties
CAS No. |
851403-02-6 |
|---|---|
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.452 |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-11-21-14-20(24(28)26-22(21)12-16(15)2)9-10-25-23(27)19-8-7-17-5-3-4-6-18(17)13-19/h3-8,11-14H,9-10H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
AUQRFRSHQKSMCY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through a Friedländer reaction, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Alkylation: The quinoline intermediate is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated quinoline with 2-naphthoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired naphthamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline moiety.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is widely used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and as a fluorescent probe for imaging applications.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The compound shares structural motifs with several phospholipase D (PLD) inhibitors and heterocyclic derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Differences and Implications
- Core Heterocycle: The target compound’s quinolinone core distinguishes it from VU01 and HLP, which feature benzoimidazolone rings. Quinolinones are associated with diverse bioactivities, including kinase inhibition, whereas benzoimidazolones are more common in PLD-targeting scaffolds .
- Substituents: The 6,7-dimethyl groups on the quinolinone may reduce metabolic oxidation compared to unsubstituted analogs. In contrast, VU01’s piperidinyl linker could improve solubility but introduce susceptibility to cytochrome P450-mediated metabolism .
- Pharmacophore Elements : The naphthamide group in both the target compound and VU01 suggests a shared preference for hydrophobic binding pockets. However, the absence of a piperidinyl group in the target compound might limit its PLD affinity compared to VU01 .
Biological Activity
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a naphthamide group, which contributes to its distinct biological properties. The molecular formula is with a molecular weight of approximately 370.45 g/mol. Its structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.45 g/mol |
| IUPAC Name | N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
| CAS Number | 851403-02-6 |
This compound exhibits its biological effects primarily through interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for neurodegenerative disease treatment, particularly Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
- Antiproliferative Effects : Studies indicate that this compound can induce antiproliferative effects in various cancer cell lines by modulating signaling pathways related to cell growth and apoptosis. It interacts with DNA and may disrupt replication processes.
- Anti-inflammatory Activity : The quinoline scaffold is known for its anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Biological Activity and Pharmacological Applications
The biological activity of this compound has been evaluated in several studies:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.4 |
| A549 (Lung Cancer) | 4.8 |
| HeLa (Cervical Cancer) | 6.0 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings highlight its potential use as an antibacterial agent .
Case Studies and Research Findings
Several case studies have been published detailing the efficacy of similar compounds with quinoline structures:
- Neuroprotection : A study demonstrated that derivatives of quinoline could protect neuronal cells from oxidative stress by enhancing antioxidant defenses and reducing apoptosis markers .
- Combination Therapy : Research indicates that when used in combination with standard chemotherapy agents, this compound may enhance therapeutic efficacy while reducing side effects .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify proton environments (e.g., quinoline C=O at δ ~165 ppm, naphthamide aromatic protons at δ 7.5–8.5 ppm) and integration ratios .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] expected within 0.5 ppm accuracy). Liquid chromatography-mass spectrometry (LC-MS) assesses purity (>95%) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
How can researchers resolve discrepancies in reported biological activity data (e.g., IC50 variations)?
Q. Advanced
- Assay Standardization : Replicate experiments using identical cell lines (e.g., glioblastoma U87-MG for apoptosis studies) and control compounds. Validate via dose-response curves (3 independent replicates) .
- Orthogonal Validation : Combine phenotypic assays (e.g., MTT for viability) with mechanistic studies (e.g., Western blotting for ER stress markers like CHOP or GRP78) .
- Data Normalization : Account for batch-to-batch variability in compound solubility (use DMSO stocks <0.1% v/v) and cell passage number .
What strategies refine the crystal structure when encountering twinning or disorder?
Q. Advanced
- SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and apply TWIN/BASF commands for twinned data. For disorder, split models into discrete sites with occupancy refinement .
- Data Collection : Optimize resolution (<1.0 Å) and redundancy (>4-fold) using synchrotron sources. For severe disorder, employ PLATON’s SQUEEZE to model solvent regions .
What parameters are critical for stability studies under environmental stress?
Q. Basic
- pH Stability : Test in buffers (pH 3–9) at 37°C for 48 hours; monitor degradation via HPLC. The compound is likely stable in neutral conditions but hydrolyzes under extreme pH .
- Thermal Stability : Store lyophilized samples at -20°C. Assess accelerated stability (40°C/75% RH for 4 weeks) to predict shelf life .
How to design SAR studies for functional group contributions?
Q. Advanced
- Systematic Modifications : Synthesize analogs with variations at the quinoline 6,7-dimethyl or naphthamide positions. Use in silico docking (e.g., AutoDock Vina) to prioritize targets (e.g., kinase domains) .
- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) and correlate with computational predictions .
What side reactions occur during synthesis, and how to minimize them?
Q. Basic
- Common Issues : Hydrolysis of the acyl chloride intermediate or N-alkylation competing with amide formation.
- Mitigation : Use anhydrous solvents (DMF over THF), pre-activate the amine with DIEA, and maintain low temperatures (0°C) during coupling .
How to investigate mechanism of action with conflicting proteomic/phenotypic data?
Q. Advanced
- Multi-Omics Integration : Combine RNA-seq (to identify upregulated ER stress pathways) with phosphoproteomics (to map kinase inhibition) .
- Genetic Knockdown : Use siRNA targeting candidate proteins (e.g., IRE1α for ER stress) to confirm functional relevance .
How to select solvents/catalysts for derivatization reactions?
Q. Basic
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the quinoline amine. Avoid protic solvents (water, methanol) to prevent hydrolysis .
- Catalysts : Use N-heterocyclic carbenes (NHCs) for C–H functionalization or Pd/C for hydrogenation of nitro groups .
What computational methods validate 3D conformation and electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
